molecular formula C7H13NO2 B8601223 5-Isopropyloxy pyrrolidin-2-one

5-Isopropyloxy pyrrolidin-2-one

Cat. No.: B8601223
M. Wt: 143.18 g/mol
InChI Key: QAKFPYIAROCGIF-UHFFFAOYSA-N
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Description

5-Isopropyloxy pyrrolidin-2-one is a pyrrolidinone derivative characterized by an isopropyloxy (-O-iPr) substituent at the 5-position of the lactam ring. Pyrrolidin-2-one derivatives are widely studied for their diverse pharmacological and agrochemical applications, including insecticidal properties and kinase inhibition . For example, compounds like 5-((isopropylamino)methyl)pyrrolidin-2-one (CAS 1177316-08-3) and 5-isopropoxy-1-[(4-phenylphenyl)sulfonyl]pyrrolidin-2-one () highlight the versatility of substituents on the pyrrolidinone scaffold .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

5-propan-2-yloxypyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-5(2)10-7-4-3-6(9)8-7/h5,7H,3-4H2,1-2H3,(H,8,9)

InChI Key

QAKFPYIAROCGIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CCC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-isopropyloxy pyrrolidin-2-one with key analogs based on substituent type, biological activity, and physicochemical properties:

Compound Substituent Biological Activity Key Physical Properties Synthetic Pathway
This compound 5-O-iPr Data not explicitly reported Inferred: Moderate polarity due to ether group Likely involves alkylation of pyrrolidinone
5-Isopropylpyrrolidin-2-one 5-iPr Insecticidal (vs. cotton aphids at 128 ppm) Hydrophobic (alkyl substituent) Isolated from Cladosporium cladosporioides fungal extract
5-((Isopropylamino)methyl)pyrrolidin-2-one 5-(NH-iPr)CH2 Data not reported Polar (amine group) Synthetic modification of 5-aminomethyl-pyrrolidin-2-one
5-Isopropoxy-1-[(4-phenylphenyl)sulfonyl]pyrrolidin-2-one 5-O-iPr, 1-sulfonyl Data not reported High molecular weight (C19H21NO4S, 359.44 g/mol) Sulfonylation at position 1
2-Pyrrolidinone (parent compound) None Solvent, intermediate in drug synthesis Boiling point: 406.2 K; Density: ~1.1 g/cm³ Industrial synthesis via γ-lactamization

Key Observations:

Substituent Effects on Bioactivity :

  • The 5-isopropyl group in 5-isopropylpyrrolidin-2-one contributes to insecticidal efficacy, as observed in C. cladosporioides extracts . In contrast, ether-linked substituents (e.g., 5-O-iPr) may alter solubility and target interactions but lack direct activity data.
  • Sulfonyl derivatives (e.g., ) are often designed for enhanced stability or kinase inhibition, as seen in TRK inhibitors like (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide .

Physicochemical Properties: Ether groups (e.g., 5-O-iPr) increase hydrophobicity compared to polar amine or hydroxyl substituents but remain less hydrophobic than alkyl chains (e.g., 5-iPr). The parent compound, 2-pyrrolidinone, has well-documented thermodynamic properties (e.g., vapor pressure correlations, isentropic compressibility), serving as a benchmark for derivative studies .

Synthesis Strategies: 5-Substituted pyrrolidinones are typically synthesized via nucleophilic substitution or microbial extraction. For example, 5-isopropylpyrrolidin-2-one is a fungal secondary metabolite , while sulfonyl derivatives require multi-step functionalization .

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